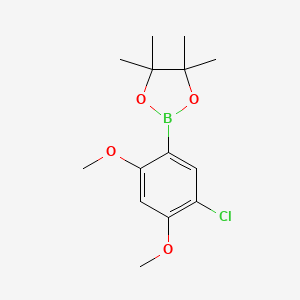
methyl (2R)-2-bromo-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This often involves multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and conditions of the reaction. The mechanism of the reaction may also be studied .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and stability .Aplicaciones Científicas De Investigación
MBHP has been widely used in scientific research due to its ability to form organobromides, which are useful for a variety of applications. It has been used in the synthesis of brominated compounds for use in drug discovery, as well as in the synthesis of compounds for use in organic synthesis and materials science. In addition, MBHP has been used in the synthesis of brominated polymers for use in biomedical applications.
Mecanismo De Acción
The mechanism of action of MBHP is not fully understood. However, it is believed that MBHP is able to form organobromides through a bromination reaction, in which the bromine atom is added to the substrate molecule. The resulting organobromide then binds to the substrate molecule, forming a brominated compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of MBHP are not fully understood. However, it has been suggested that MBHP may have anti-inflammatory, anti-bacterial, and anti-tumor properties. In addition, MBHP has been shown to have antioxidant activity, and may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using MBHP in laboratory experiments is its high yield and ease of use. In addition, MBHP is relatively inexpensive and can be stored for long periods of time. However, MBHP can be toxic if it is not handled properly, and its use in laboratory experiments should be done with caution.
Direcciones Futuras
In the future, MBHP may be used in the synthesis of more complex compounds, such as brominated polymers and organobromides. In addition, further research is needed to better understand the biochemical and physiological effects of MBHP. Additionally, further research is needed to develop more efficient and cost-effective methods for the synthesis of MBHP. Finally, MBHP may be used in the development of new drugs and materials for use in biomedical applications.
Métodos De Síntesis
MBHP is synthesized by reacting 2-bromo-3-hydroxypropanoic acid with methyl bromide in an aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and proceeds in two steps: the formation of a bromoacetal intermediate, followed by the formation of MBHP. The reaction is typically carried out at room temperature and the yield of MBHP is typically high.
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2R)-2-bromo-3-hydroxypropanoate involves the conversion of a starting material to the final product through a series of chemical reactions.", "Starting Materials": [ "2-bromo-3-hydroxypropanoic acid", "methyl alcohol", "dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "triethylamine (TEA)", "chloroform" ], "Reaction": [ "Step 1: Activation of 2-bromo-3-hydroxypropanoic acid by reacting it with DCC and DMAP in chloroform to form the corresponding active ester intermediate.", "Step 2: Addition of methyl alcohol to the active ester intermediate in the presence of TEA to form the desired product, methyl (2R)-2-bromo-3-hydroxypropanoate.", "Step 3: Purification of the product by column chromatography or recrystallization." ] } | |
| 1609168-44-6 | |
Fórmula molecular |
C4H7BrO3 |
Peso molecular |
183.00 g/mol |
Nombre IUPAC |
methyl (2R)-2-bromo-3-hydroxypropanoate |
InChI |
InChI=1S/C4H7BrO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3/t3-/m1/s1 |
Clave InChI |
GVXAFLUDYYQGCG-GSVOUGTGSA-N |
SMILES isomérico |
COC(=O)[C@@H](CO)Br |
SMILES canónico |
COC(=O)C(CO)Br |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




